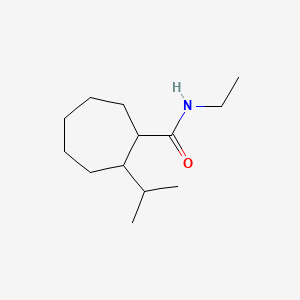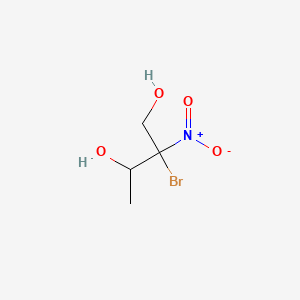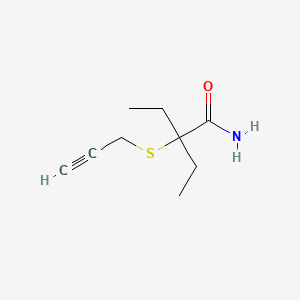
Butyramide, 2-ethyl-2-(2-propynyl)thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-(2-propynylthio)butyramide is an organic compound with the molecular formula C9H15NOS It is a derivative of butyramide, featuring an ethyl group and a propynylthio group attached to the butyramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(2-propynylthio)butyramide typically involves the reaction of 2-ethylbutyramide with propargyl thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for 2-Ethyl-2-(2-propynylthio)butyramide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(2-propynylthio)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the propynylthio group to a propylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propylthio derivatives.
Substitution: Various substituted butyramides, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(2-propynylthio)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The propynylthio group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethylbutyramide: Lacks the propynylthio group, making it less reactive in certain chemical reactions.
2-Propynylthioacetamide: Similar structure but with a different backbone, leading to different reactivity and applications.
Butyramide: The parent compound, simpler in structure and less versatile in chemical modifications.
Uniqueness
2-Ethyl-2-(2-propynylthio)butyramide is unique due to the presence of both an ethyl group and a propynylthio group. This combination provides a balance of steric and electronic effects, making the compound highly versatile in various chemical reactions and applications .
Properties
CAS No. |
64037-68-9 |
|---|---|
Molecular Formula |
C9H15NOS |
Molecular Weight |
185.29 g/mol |
IUPAC Name |
2-ethyl-2-prop-2-ynylsulfanylbutanamide |
InChI |
InChI=1S/C9H15NOS/c1-4-7-12-9(5-2,6-3)8(10)11/h1H,5-7H2,2-3H3,(H2,10,11) |
InChI Key |
IRLPIORIFSVWIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)N)SCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


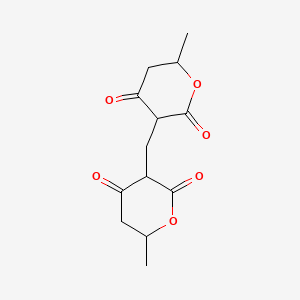
![3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid](/img/structure/B13952255.png)
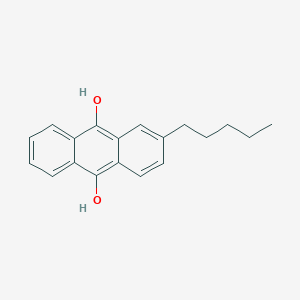

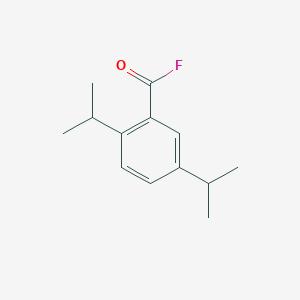
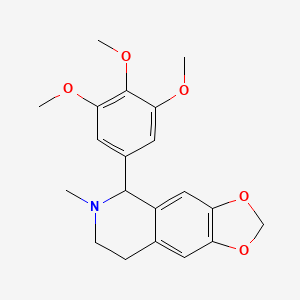
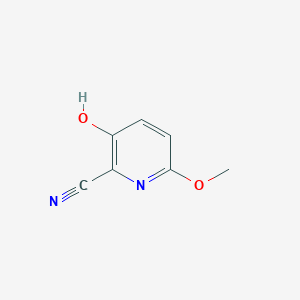
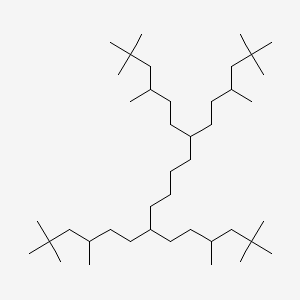

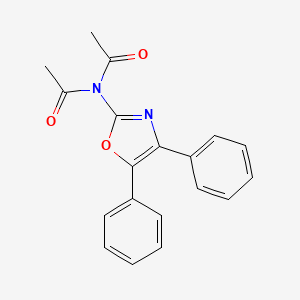
![1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol](/img/structure/B13952307.png)
